Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-
Description
This compound (CAS 1111638-52-8) is a sulfonamide-substituted pyrrolopyridine derivative with an ethanone moiety at position 5 of the heterocyclic core. Such derivatives are often explored in medicinal chemistry for kinase inhibition or as intermediates in drug discovery.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-11(18)13-9-12-7-8-17(15(12)16-10-13)21(19,20)14-5-3-2-4-6-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCPKCKFKVZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may target fibroblast growth factor receptors, thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone
(E)-3-(1-(4-Fluorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-hydroxy-acrylamide (15)
- Structure : Features a 4-fluorophenylsulfonyl group and an acrylamide side chain.
- Molecular Formula : C₁₇H₁₆N₃O₅S (MW : 374.08 g/mol) .
- The acrylamide moiety introduces reactivity for covalent target engagement, a trait absent in the ethanone derivative. High synthetic yield (86.69%) compared to phenylsulfonyl analogs .
1-(Thieno[2,3-b]pyridin-5-yl)ethanone
- Structure: Replaces pyrrolo[2,3-b]pyridine with thieno[2,3-b]pyridine (sulfur instead of nitrogen).
- Molecular Formula: C₉H₇NOS (MW: 177.22 g/mol) .
- Key Differences :
- The thiophene ring introduces sulfur-based π-stacking interactions but reduces hydrogen-bonding capacity.
- Lower molecular weight and altered solubility compared to phenylsulfonyl derivatives.
2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone
- Structure : Contains an additional methylthio-pyrimidinyl substituent.
- Molecular Formula : C₂₀H₁₆N₄O₃S₂ (MW : 424.50 g/mol) .
- The methylthio group may modulate metabolic stability or toxicity profiles.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: Fluorophenylsulfonyl derivatives (e.g., Compound 15) demonstrate higher yields (86.69%) compared to non-fluorinated analogs, possibly due to improved reaction kinetics .
- Biological Activity: The phenylsulfonyl group in the target compound enhances interactions with ATP-binding pockets in kinases, while thieno analogs may prioritize non-polar targets .
Biological Activity
Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of Ethanone derivatives often involves the formation of pyrrole and pyridine rings, which are critical for their biological activity. The compound can be synthesized through several methods, including cyclization reactions that yield the desired heterocyclic structures. For example, the introduction of a phenylsulfonyl group enhances the compound's interaction with biological targets .
Enzyme Inhibition
Research indicates that Ethanone derivatives exhibit enzyme inhibition properties, particularly against kinases and other enzymes involved in disease pathways. The presence of the phenylsulfonyl moiety is believed to enhance binding affinity to target enzymes. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases and GSK3, which are vital in cancer progression .
Anticancer Properties
Ethanone derivatives have been evaluated for their anticancer potential. In vitro studies suggest that they may induce apoptosis in cancer cells by modulating key signaling pathways. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the phenyl ring can significantly impact the anticancer efficacy of these compounds .
Neuroprotective Effects
Some derivatives of Ethanone have shown promise as neuroprotective agents. Their ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds with specific substituents have demonstrated higher inhibitory potency compared to standard treatments .
Case Studies
Case Study 1: Inhibition of Kinases
A study investigated the inhibitory effects of a related compound on JAK1 and JAK2 kinases. The results indicated that modifications to the sulfonamide group could enhance selectivity and potency against JAK1, with IC50 values as low as 3 nM reported for certain analogs .
Case Study 2: Anticancer Activity
Another study focused on a series of pyrrole derivatives related to Ethanone, assessing their cytotoxic effects on various cancer cell lines. The findings revealed that compounds with electron-donating groups exhibited enhanced activity, suggesting a correlation between electronic properties and biological efficacy .
Pharmacological Applications
The pharmacological applications of Ethanone derivatives are extensive:
- Cancer Therapy : Due to their ability to inhibit key enzymes involved in cell proliferation.
- Neurodegenerative Disease Treatment : As potential AChE inhibitors.
- Anti-inflammatory Agents : Some studies suggest anti-inflammatory properties, though further research is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
